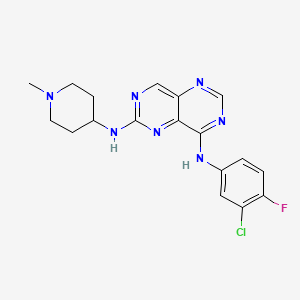

5-(2-Chlorophenyl)-7-fluoro-1,2-dihydro-8-methoxy-3-methylpyrazolo(3,4-b)(1,4)benzodiazepine

Overview

Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in medicinal chemistry. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated in vitro for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .

Scientific Research Applications

Multi-Kinase Inhibitor

R-1530 is a multi-kinase inhibitor that targets over 20 kinases . This makes it a valuable tool in the study of various cellular processes that involve kinases, such as cell signaling, growth, and differentiation .

Angiogenesis-Related Receptor Tyrosine Kinases

R-1530 targets angiogenesis-related receptor tyrosine kinases, including FGFR1, PDGFRβ, and VEGFR2 . This suggests potential applications in studying angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial in many physiological and pathological processes .

Inhibition of FLT1, KIT, PLK4, and RET

R-1530 also inhibits FLT1, KIT, PLK4, and RET with respective Kd values of 9, 26, 11, and 22 nM . These kinases play important roles in various cellular processes, suggesting potential applications in studying these processes .

Delay of Mitosis and Induction of Polyploidy

In cells, R-1530 delays mitosis and induces polyploidy . This could be useful in studying cell cycle regulation and the effects of polyploidy on cell function .

Blockage of Angiogenesis

R-1530 blocks angiogenesis, which could make it a valuable tool in studying this process and potentially developing therapies for diseases characterized by abnormal angiogenesis .

Promotion of Apoptosis or Senescence

R-1530 promotes apoptosis or senescence . This suggests potential applications in studying these processes, which are crucial in development, tissue homeostasis, and disease .

Inhibition of Human Tumor Cell Proliferation

R-1530 strongly inhibits human tumor cell proliferation . This suggests potential applications in cancer research, particularly in studying the mechanisms of tumor cell proliferation and developing anti-cancer therapies .

Reduction of Tumor Growth in Cancer Xenograft Models

R-1530 reduces the growth of tumors in cancer xenograft models . This suggests potential applications in preclinical cancer research, particularly in studying the effects of potential anti-cancer drugs in vivo .

Mechanism of Action

Target of Action

R-1530, also known as XQJ55R5PPQ or 5-(2-Chlorophenyl)-7-fluoro-1,2-dihydro-8-methoxy-3-methylpyrazolo(3,4-b)(1,4)benzodiazepine, is a multi-kinase inhibitor . It primarily targets protein kinases , including angiogenesis-related receptor tyrosine kinases such as VEGFR2, FGFR1, and PDGFRβ . These kinases play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

R-1530 interacts with its targets by binding to the kinase domains, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of these kinases by R-1530 affects multiple biochemical pathways. For instance, the inhibition of VEGFR2 and FGFR1 disrupts the VEGF and FGF signaling pathways, respectively . These pathways are involved in angiogenesis, a process critical for tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetic properties of R-1530 have been studied in mice . After oral administration, R-1530 showed good tissue penetration . The exposure of the compound was dose-dependent up to 100 mg/kg with oral administration . These properties suggest that R-1530 has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability .

Result of Action

R-1530 has demonstrated potent antiproliferative activity in vitro and antitumor and anti-angiogenic activity in vivo . It strongly inhibited human tumor cell proliferation and growth factor-driven proliferation of endothelial and fibroblast cells . In a lung cancer xenograft model, significant tumor growth inhibition was demonstrated with a range of doses of R-1530 .

Action Environment

The action of R-1530 can be influenced by various environmental factors. For instance, the presence of growth factors in the tumor microenvironment can affect the efficacy of R-1530, as these factors can stimulate the kinases that R-1530 targets . Additionally, the stability of R-1530 could be affected by factors such as pH and temperature .

Future Directions

Given the wide range of pharmacological activities associated with pyrazole derivatives, they continue to be a focus of research in medicinal chemistry . Future directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold.

properties

IUPAC Name |

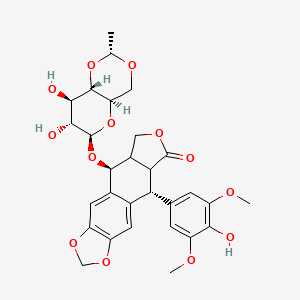

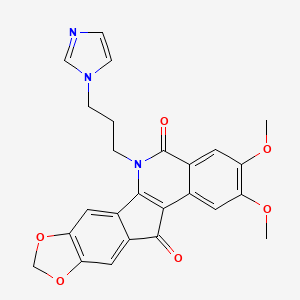

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVCGJXDGOGOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-7-fluoro-1,2-dihydro-8-methoxy-3-methylpyrazolo(3,4-b)(1,4)benzodiazepine | |

CAS RN |

882531-87-5 | |

| Record name | R-1530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882531875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 882531-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-1530 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJ55R5PPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of R1530?

A1: R1530 exerts its antitumor activity through a dual mechanism:

- Disruption of Mitosis: R1530 interferes with tubulin polymerization and mitotic checkpoint function, leading to abortive mitosis, endoreduplication, and ultimately, polyploidy in cancer cells. [] This polyploidization makes cancer cells more vulnerable to apoptosis or senescence. [] Furthermore, R1530's effect on mitosis seems to be linked to the downregulation of the mitotic checkpoint kinase BubR1, potentially through the inhibition of PLK4. []

- Anti-angiogenic Effects: R1530 inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Flt-3, and FGFR1/2. [, , ] This multi-targeted approach effectively disrupts tumor vascularization, further hindering tumor growth and progression.

Q2: What preclinical data supports the use of R1530 as an anti-cancer agent?

A2: R1530 has demonstrated potent antitumor activity in various preclinical settings:

- In vitro studies: R1530 effectively inhibits the growth of a wide range of cancer cell lines. [, , ]

- Xenograft models: Oral administration of R1530 significantly inhibited tumor growth in human tumor xenograft models, including renal cell carcinoma [], prostate carcinoma [], and a rat prostatic adenocarcinoma model. [] Notably, R1530 demonstrated efficacy against both subcutaneous and orthotopic tumors, highlighting its potential in various tumor settings. []

- Combination therapies: Studies have explored the efficacy of R1530 in combination with other anticancer agents. For instance, combining R1530 with bevacizumab and peginterferon alfa-2a showed promising results in a renal cell carcinoma model. [] Similarly, combining R1530 with docetaxel and/or bevacizumab showed enhanced efficacy compared to monotherapies in a prostate carcinoma model. [] These findings suggest a potential for synergistic effects and improved therapeutic outcomes with combination therapies.

Q3: Are there any identified challenges or potential limitations associated with R1530 therapy?

A3: While preclinical data is promising, further research is necessary to fully understand the potential limitations of R1530, including:

Q4: What is the current developmental stage of R1530?

A: R1530 is currently undergoing Phase I clinical trials to evaluate its safety, dosage, and efficacy in humans. [, , ]

Q5: Could targeting PLK4 be a viable strategy for enhancing R1530's efficacy?

A: Research suggests that R1530 may downregulate the mitotic checkpoint kinase BubR1 through the inhibition of PLK4. [] Since BubR1 knockdown mimics the polyploidy-inducing effect of R1530, targeting PLK4 could be a potential strategy to enhance its antitumor activity. [] Further research is needed to explore this hypothesis and investigate the potential benefits and risks of specifically targeting PLK4 in conjunction with R1530 treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.